molecular formula C8H12O2 B2518773 Cyclohept-1-ene-1-carboxylic acid CAS No. 4321-25-9

Cyclohept-1-ene-1-carboxylic acid

Cat. No.: B2518773
CAS No.: 4321-25-9
M. Wt: 140.182
InChI Key: FNFJZXAWCAEGNI-UHFFFAOYSA-N
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Description

Cyclohept-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H12O2. It is characterized by a seven-membered ring with a double bond and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohept-1-ene-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl chloride, methanol, and bromine in the presence of an alkali metal as a catalyst. The product is then treated with chlorine to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

Cyclohept-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclohept-1-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohept-1-ene-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The double bond in the cycloheptene ring can participate in addition reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohept-1-ene-1-carboxylic acid is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to its six- and five-membered ring analogs. The presence of the double bond and carboxylic acid group further enhances its versatility in chemical synthesis and research applications .

Properties

IUPAC Name

cycloheptene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFJZXAWCAEGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC=C(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4321-25-9
Record name cyclohept-1-ene-1-carboxylic acid
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